HuAChE Inhibitory Potency: Caranine Is ~187-Fold Less Potent Than Galanthamine
Caranine exhibits weak to moderate inhibitory activity against human acetylcholinesterase (HuAChE), with a measured IC50 of 320 ± 42 μM [1]. In direct comparison, the standard cholinesterase inhibitor galanthamine (a structurally distinct galanthamine-type Amaryllidaceae alkaloid) demonstrates potent inhibition with an IC50 of 1.71 ± 0.07 μM under identical experimental conditions [1]. This translates to an approximately 187-fold difference in potency, confirming that caranine is not a high-potency HuAChE inhibitor relative to the clinical benchmark and therefore should be employed for SAR baseline studies, not as a lead compound for direct therapeutic development.
| Evidence Dimension | Human acetylcholinesterase (HuAChE) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 320 ± 42 μM |
| Comparator Or Baseline | Galanthamine: 1.71 ± 0.07 μM |
| Quantified Difference | ~187-fold weaker potency (320 / 1.71) |
| Conditions | In vitro Ellman spectrophotometric assay; isolated pure alkaloids |
Why This Matters
Procurement decisions for SAR studies or analytical reference standards must account for this ~187-fold potency gap, as using galanthamine as a proxy will drastically overestimate caranine's actual cholinesterase inhibitory contribution in complex mixtures or biological extracts.
- [1] Kohelová E. Alkaloidy čeledi Amaryllidaceae: isolace, strukturní identifikace, biologická aktivita. II [Diplomová práce]. Univerzita Karlova v Praze, Farmaceutická fakulta v Hradci Králové; 2017. View Source
